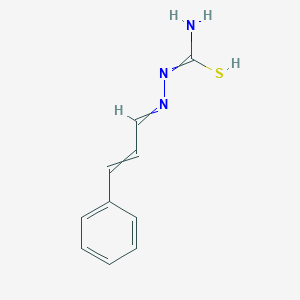

N'-(cinnamylideneamino)carbamimidothioic acid

説明

The compound with the Chemical Identifier (CID) 94731 is known as 4-Hydroxy Propranolol β-D-Glucuronide. It is a metabolite of propranolol, a non-selective beta-receptor antagonist widely used in the treatment of cardiovascular diseases. The molecular formula of 4-Hydroxy Propranolol β-D-Glucuronide is C22H29NO9, and it has a molecular weight of 451.47 g/mol .

特性

IUPAC Name |

N'-(cinnamylideneamino)carbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQFXIRXYXNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NN=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=CC=NN=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxy Propranolol β-D-Glucuronide is synthesized through the glucuronidation of 4-Hydroxy Propranolol. This reaction is catalyzed by enzymes from the UDP-glucuronosyltransferase (UGT) family, specifically UGT1A7, UGT1A9, UGT1A10, and UGT2A1. The reaction involves the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the hydroxyl group of 4-Hydroxy Propranolol.

Industrial Production Methods: Industrial production of 4-Hydroxy Propranolol β-D-Glucuronide typically involves biotransformation processes using microbial or mammalian cell cultures expressing the relevant UGT enzymes. These processes are optimized for high yield and purity of the glucuronide product.

化学反応の分析

Types of Reactions: 4-Hydroxy Propranolol β-D-Glucuronide primarily undergoes glucuronidation reactions. This process increases the compound’s water solubility, facilitating its excretion from the body.

Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and is catalyzed by UGT enzymes. The reaction conditions typically include a buffered aqueous solution at physiological pH and temperature.

Major Products Formed: The major product formed from the glucuronidation of 4-Hydroxy Propranolol is 4-Hydroxy Propranolol β-D-Glucuronide itself.

科学的研究の応用

4-Hydroxy Propranolol β-D-Glucuronide is used extensively in pharmacokinetic and metabolic studies to understand the metabolism of propranolol. It serves as a model compound for studying glucuronidation pathways and enzyme kinetics. Additionally, it is used in drug interaction studies to evaluate the effects of other compounds on the glucuronidation process.

作用機序

The primary mechanism of action of 4-Hydroxy Propranolol β-D-Glucuronide involves its formation through the glucuronidation of 4-Hydroxy Propranolol. This process is catalyzed by UGT enzymes, which transfer a glucuronic acid moiety to the hydroxyl group of 4-Hydroxy Propranolol. The resulting glucuronide is more water-soluble and is readily excreted from the body.

類似化合物との比較

Similar Compounds: Similar compounds include other glucuronides of propranolol metabolites, such as 5-Hydroxy Propranolol β-D-Glucuronide and 7-Hydroxy Propranolol β-D-Glucuronide.

Uniqueness: 4-Hydroxy Propranolol β-D-Glucuronide is unique in its specific glucuronidation pathway and the particular UGT enzymes involved in its formation. This specificity makes it a valuable compound for studying enzyme selectivity and glucuronidation mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。